3-(5-Hydroxynonan-5-YL)oxolan-2-one
Description
3-(5-Hydroxynonan-5-YL)oxolan-2-one is a γ-butyrolactone derivative characterized by a hydroxynonan chain (a nine-carbon alkyl group with a hydroxyl group at the 5th position) attached to the oxolan-2-one ring. This structural motif places it within a broader class of lactones, which are known for diverse biological and industrial applications.
Properties
CAS No. |
61127-19-3 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(5-hydroxynonan-5-yl)oxolan-2-one |
InChI |
InChI=1S/C13H24O3/c1-3-5-8-13(15,9-6-4-2)11-7-10-16-12(11)14/h11,15H,3-10H2,1-2H3 |
InChI Key |
NOWLWPDFQOJKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C1CCOC1=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-Hydroxynonan-5-yl)oxolan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxynonanoic acid with oxalyl chloride to form the corresponding acid chloride, which is then cyclized to produce the oxolane ring . The reaction conditions typically involve the use of a base such as pyridine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(5-Hydroxynonan-5-yl)oxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxolane ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Hydroxynonan-5-yl)oxolan-2-one has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving lipid metabolism due to its nonyl side chain.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(5-Hydroxynonan-5-yl)oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nonyl side chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Oxolan-2-one derivatives vary widely in substituent groups, influencing their physical properties, reactivity, and applications. Key structural analogues include:
Pilocarpine (PIL) and Epificine (EPI)
- Structure : PIL [(3S,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)oxolan-2-one] and EPI [(3R,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)oxolan-2-one] are imidazole-containing alkaloids from Pilocarpus microphyllus.
- Comparison: Unlike 3-(5-Hydroxynonan-5-YL)oxolan-2-one, these compounds feature aromatic imidazole rings and shorter alkyl chains. The imidazole group enhances polarity and enables hydrogen bonding, critical for their bioactivity as cholinergic agents .
(5S)-5-(Hydroxymethyl)oxolan-2-one
- Structure : A γ-butyrolactone with a hydroxymethyl substituent.
- Comparison: The hydroxymethyl group is smaller and more polar than the hydroxynonan chain, making this compound water-soluble and volatile. It is a key aroma compound in tea, preserved under microwave treatment due to its stability .
5-(1H-Indol-3-yl)oxolan-2-one
- Structure : Features an indole group at the 5-position of the lactone ring.
- It has a higher melting point (117–121°C) compared to aliphatic derivatives, reflecting stronger intermolecular forces .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties |
|---|---|---|---|---|
| 3-(5-Hydroxynonan-5-YL)oxolan-2-one* | C₁₃H₂₄O₃ | 228.33 | C9 hydroxynonan chain | Likely lipophilic, moderate polarity |
| (5S)-5-(Hydroxymethyl)oxolan-2-one | C₅H₈O₃ | 116.12 | Hydroxymethyl | Water-soluble, volatile aroma compound |
| 5-[(E)-hex-3-enyl]oxolan-2-one | C₁₀H₁₆O₂ | 168.23 | E-hexenyl group | Unsaturated chain increases reactivity |
| 5-(Hydroxymethyl)-5-methyloxolan-2-one | C₆H₁₀O₃ | 130.14 | Hydroxymethyl + methyl | Compact structure, higher solubility |
*Inferred data based on structural analysis.
Key Observations:
- Reactivity: Unsaturated chains (e.g., hexenyl in 5-[(E)-hex-3-enyl]oxolan-2-one ) may undergo oxidation or cycloaddition, whereas saturated chains (e.g., hydroxynonan) are more stable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
